3-[3-(4-methylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
説明
3-[3-(4-Methylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound featuring a tetrahydroquinazolinone core modified with a 4-methylpiperidinylpropyl side chain, a morpholine substituent, and a thione group.
特性
IUPAC Name |
3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2S/c1-16-5-9-23(10-6-16)7-2-8-25-20(26)18-15-17(24-11-13-27-14-12-24)3-4-19(18)22-21(25)28/h3-4,15-16H,2,5-14H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKUXSXKBIFRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the 4-methylpiperidin-1-yl and morpholin-4-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can enhance the efficiency and reproducibility of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
3-[3-(4-methylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of substituted quinazolinone derivatives.
科学的研究の応用
3-[3-(4-methylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 3-[3-(4-methylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a family of tetrahydroquinazolinone derivatives, which are structurally distinguished by substituents on the quinazolinone ring and side chains. Below is a comparative analysis with closely related analogs:
Key Structural Analog
- Compound : 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Structural Differences :
- Piperazine vs. Piperidine : The analog substitutes the 4-methylpiperidine group with a 4-(4-methoxyphenyl)piperazine moiety.
- Aromatic vs. Functional Implications:
- Piperazine derivatives often exhibit enhanced solubility due to increased polarity, whereas piperidine groups may improve membrane permeability due to reduced polarity .
Triazolone-Based Derivatives
- Compounds: PF 43(1)-listed triazolones with morpholine/piperazine motifs (e.g., 4-(4-{4-[4-({(2RS,4SR)-2-[(4H-1,2,4-Triazol-4-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one) Core Heterocycle: Triazolone vs. tetrahydroquinazolinone. Bioactivity Context: Triazolones are associated with antifungal and antiviral activities, while tetrahydroquinazolinones are explored for kinase inhibition and CNS modulation .
Comparative Physicochemical and Pharmacokinetic Properties
Research Findings and Bioactivity Trends
- Morpholine substituents improve pharmacokinetic profiles by balancing lipophilicity and solubility .
- Piperidine vs. Piperazine Side Chains :
- Piperidine derivatives (e.g., target compound) may exhibit better blood-brain barrier penetration, making them candidates for CNS-targeted therapies.
- Piperazine analogs (e.g., methoxyphenyl variant) could favor peripheral targets due to reduced membrane permeability .
生物活性
3-[3-(4-methylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C17H24N4OS
- Molecular Weight : 344.46 g/mol
- CAS Number : 1251692-51-9
The compound primarily acts as an inhibitor of various biological pathways that are implicated in cancer and other diseases. Its structure suggests potential interactions with key receptors and enzymes involved in cell signaling and proliferation.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. It has been shown to inhibit the growth of several cancer cell lines through various mechanisms:
- Inhibition of Cell Proliferation : The compound effectively reduces the proliferation of cancer cells, particularly those in breast cancer models (e.g., MCF-7 cells) with an IC50 value indicating potent activity.
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased apoptosis in tumor cells, which is essential for limiting cancer growth.
- Targeting Kinase Pathways : The compound may interact with PI3K/Akt signaling pathways, which are crucial for cell survival and growth.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits growth in MCF-7 cells | |
| Apoptosis Induction | Promotes programmed cell death | |
| Kinase Inhibition | Targets PI3K/Akt pathways |
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on MCF-7 Cells :
- Objective : To evaluate the anticancer effect on breast cancer cells.
- Findings : The compound exhibited a significant reduction in cell viability, with a calculated IC50 value suggesting high potency against these cells.
- : Further development could lead to new therapeutic options for breast cancer treatment.
-
Mechanistic Studies :
- Objective : To understand the molecular mechanisms underlying its anticancer effects.
- Findings : The compound was found to induce apoptosis via mitochondrial pathways and inhibit key signaling pathways involved in tumor growth.
- : These findings support further investigation into the use of this compound in clinical settings.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. However, detailed studies on its metabolism and potential toxicological effects are necessary to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what critical reagents/conditions are required?
- Methodology:
- Reductive Amination: Use sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) or tetrahydrofuran (THF) with acetic acid as a catalyst. This method is effective for introducing the 4-methylpiperidine moiety .
- Hydrogenation: Catalytic hydrogenation (e.g., Pd/C or Raney Ni) under 1–3 atm H₂ in ethanol or methanol to reduce intermediates like quinazolinone precursors .
- Key Reagents: Morpholine derivatives, 4-methylpiperidine, and thiourea for sulfur incorporation.
Q. How is structural confirmation achieved for this compound?
- Techniques:
- ¹H NMR: Analyze proton environments (e.g., morpholine δ 3.6–3.8 ppm, piperidine δ 1.2–2.5 ppm) and integration ratios .
- ESI-MS: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis: Validate C, H, N, S percentages within ±0.4% of theoretical values .
Q. What solvents are optimal for solubility and stability studies?
- Solubility: DMSO (>50 mg/mL), ethanol (~10 mg/mL), and dichloromethane (~20 mg/mL). Avoid aqueous buffers (pH >7) due to hydrolytic instability of the sulfanylidene group .
- Stability: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
Q. What are common impurities observed during synthesis?
- Byproducts:
- Des-methylpiperidine analog: Due to incomplete alkylation.
- Oxidized sulfone derivatives: From residual peroxides in solvents .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Strategies:
- Catalyst Screening: Test Pd(OAc)₂ or Ru-based catalysts for hydrogenation efficiency .
- Microwave-assisted synthesis: Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional) .
- Table 1: Yield comparison under varying conditions:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| STAB, DCM, 25°C, 12 hrs | 65 | 98 |
| Microwave, 100°C, 30 min | 78 | 97 |
| Pd/C, H₂ (3 atm), EtOH | 82 | 99 |
Q. How to resolve contradictions in biological activity data across studies?
- Case Study: Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM for kinase inhibition).
- Root Cause: Impurity profiles (e.g., residual DMSO in assays) or assay conditions (ATP concentration variability) .
- Resolution: Standardize protocols (e.g., LC-MS purity >98%, fixed ATP at 1 mM) .
Q. What advanced techniques validate the compound’s interaction with target proteins?
- Methods:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) with immobilized protein .
- X-ray Crystallography: Resolve binding modes of the morpholine and piperidine moieties .
Q. How to address discrepancies in computational vs. experimental logP values?
- Analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
